1-(Bromomethyl)spiro[2.4]hepta-4,6-diene
Description
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene is a substituted derivative of the parent compound spiro[2.4]hepta-4,6-diene (SHD), which consists of a cyclopropane ring fused to a cyclopentadiene moiety in a spiro configuration . The bromomethyl group (-CH₂Br) at the 1-position introduces enhanced reactivity, particularly in nucleophilic substitution and crosslinking reactions.
Key Properties of the Parent SHD (C₇H₈):
- Molecular weight: 92.14 g/mol .
- Thermal stability: Decomposes at ~300°C (air) and ~400°C (N₂) .
- Synthetic routes: Base-induced cyclization of β-haloethylcyclopentadienes (e.g., 1,2-dichloroethane with substituted cyclopentadienes) .
- Applications: Precursor for organometallic catalysts, pharmaceuticals, and polymers .
Properties
CAS No. |
86131-14-8 |
|---|---|
Molecular Formula |
C8H9Br |
Molecular Weight |
185.06 g/mol |
IUPAC Name |
2-(bromomethyl)spiro[2.4]hepta-4,6-diene |
InChI |
InChI=1S/C8H9Br/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7H,5-6H2 |
InChI Key |
YQHFDBPILLHLHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12C=CC=C2)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction yields the spiro compound with a bromomethyl group attached. The reaction conditions are crucial, as the presence of sodium in liquid ammonia facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and products.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted spiro[2.4]hepta-4,6-diene derivatives.
Oxidation Reactions: Oxidized spiro compounds.
Reduction Reactions: Methyl-substituted spiro compounds.
Scientific Research Applications
1-(Bromomethyl)spiro[2.4]hepta-4,6-diene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)spiro[2.4]hepta-4,6-diene involves its interaction with various molecular targets and pathways. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spiro structure provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-(Bromomethyl)-SHD vs. Parent SHD
- Nucleophilic substitution: The bromomethyl group acts as a superior leaving group compared to hydrogen, enabling alkylation or crosslinking reactions (e.g., with organolithium reagents) .
- Polymerization : Unlike the parent SHD, which forms rigid, amorphous polymers , bromomethyl substitution may introduce branching or crosslinking sites, altering mechanical properties.
Comparison with Tetramethyl-SHD
- Thermal stability : Methyl groups in 4,5,6,7-tetramethyl-SHD increase decomposition resistance (>300°C) , whereas bromine’s electron-withdrawing nature likely reduces stability in 1-(bromomethyl)-SHD.
- Catalytic applications : Tetramethyl-SHD derivatives form stable ligands for metallocene catalysts in olefin polymerization , while bromomethyl-SHD could serve as a precursor for functionalized ligands via substitution.
Comparison with Chlorinated SHD (2,2,4,4-Tetrachloro-SHD)
- Reactivity : Chlorine substituents participate in electrophilic reactions (e.g., Diels-Alder cycloadditions) , whereas bromomethyl groups favor nucleophilic pathways.
- Synthetic routes : Chlorinated derivatives are synthesized via halogenation of SHD , while bromomethyl-SHD likely requires pre-functionalization of cyclopentadiene precursors .
Organometallic Chemistry
- Nickel complexes : SHD reacts with lithium di-tert-butylphosphide to form cyclopentadienylphosphane nickel chelates, critical in catalytic systems . Bromomethyl-SHD could enable similar complexes with tailored steric/electronic properties.
- Molybdenum interactions : Bulky substituents on SHD block ring-opening reactions with molybdenum carbonyls . Bromomethyl groups may similarly modulate reactivity in transition-metal-mediated processes.
Polymer Science
- Poly(SHD) exhibits rigid, rod-like behavior with high thermal resistance (TGA decomposition at 300–400°C) . Bromomethyl-SHD could introduce flame-retardant properties or serve as a crosslinker in specialty polymers.
Pharmaceutical Intermediates
- SHD derivatives are intermediates in active pharmaceutical ingredients (APIs) . The bromomethyl group’s reactivity may facilitate coupling reactions in drug synthesis.
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